(S)-1-Cyclohexyl-2-methyl-piperazine
Description
Properties
IUPAC Name |
(2S)-1-cyclohexyl-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINAXHUSBGJNTC-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cyclohexyl-2-methyl-piperazine typically involves the reaction of cyclohexylamine with 2-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cyclohexyl-2-methyl-piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can lead to a wide range of substituted piperazine derivatives.
Scientific Research Applications
Sigma Receptor Ligand Activity
Sigma Receptors Overview
Sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes, have been implicated in numerous physiological processes and are considered potential targets for drug development. They are involved in neuroprotection, modulation of pain, and cancer biology.
Binding Affinity Studies
Research has shown that (S)-1-Cyclohexyl-2-methyl-piperazine exhibits significant affinity for σ receptors. For instance, fluorescent derivatives of related compounds have demonstrated high σ2 receptor affinities, indicating that modifications to the piperazine structure can enhance receptor binding . The compound's structural characteristics allow it to interact effectively with these receptors, which is crucial for its potential therapeutic applications.
Therapeutic Potential
Cancer Treatment
The σ2 receptor is often overexpressed in various cancer types. Compounds that activate σ2 receptors can induce apoptosis in tumor cells. Studies have indicated that this compound analogs can lead to cell death through different apoptotic pathways . This makes them promising candidates for developing cancer therapeutics.
Neurological Disorders
Due to their neuroprotective properties, sigma receptor ligands are being explored for treating neurological disorders such as depression, schizophrenia, and neurodegenerative diseases like Alzheimer's and Parkinson's . The modulation of σ receptors could provide new avenues for managing these conditions.
Synthesis and Structure-Activity Relationship (SAR)
Synthetic Pathways
The synthesis of this compound involves several steps that optimize its pharmacological properties. Various analogs have been synthesized to evaluate their activity against specific biological targets . The structure-activity relationship studies reveal that certain modifications can significantly enhance the compound's efficacy and selectivity.
Case Studies
A notable case study involved the synthesis of a series of cyclohexylpiperazines with mixed σ and human serotonin transporter (HSI) affinities . These studies highlighted how structural modifications influence both receptor binding and biological activity, providing insights into designing more effective therapeutic agents.
Data Tables
| Compound Name | Sigma-1 Affinity (Ki) | Sigma-2 Affinity (Ki) | Therapeutic Application |
|---|---|---|---|
| This compound | 78.8 nM | 10.8 nM | Cancer therapy |
| PB28 | 5020 nM | 10.8 nM | Tumor imaging |
| MT-45 | 24.6 nM | Not specified | Analgesic properties |
Mechanism of Action
The mechanism of action of (S)-1-Cyclohexyl-2-methyl-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Key Observations :
Pharmacological Activity
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents:
- TFMPP and m-CPP : Piperazine agonists (e.g., 1-(m-trifluoromethylphenyl)piperazine) target 5-HT1B/1C receptors, suppressing locomotor activity in rats .
- This compound : Predicted to interact with CNS receptors (e.g., serotonin or dopamine) due to structural similarity to TFMPP, but specific data are lacking.
Mechanistic Insights :
Physicochemical Properties
| Property | This compound | MT-45 | 1-Cyclopentyl-piperazine |
|---|---|---|---|
| Molecular Weight | 182.31 | 331.48 | 168.28 |
| logP (Predicted) | ~2.5 | ~4.8 | ~1.9 |
| Water Solubility | Low | Very low | Moderate |
| Stereochemical Complexity | High (S-configuration at C2) | None | None |
Notes:
Biological Activity
(S)-1-Cyclohexyl-2-methyl-piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its cyclohexyl and methyl substitutions on the piperazine ring, exhibits potential in various therapeutic applications, including its role as an enzyme inhibitor and in receptor modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a piperazine ring with cyclohexyl and methyl groups, contributing to its lipophilicity and ability to cross biological membranes.
This compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes crucial for cellular metabolism, such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is vital for purine biosynthesis in pathogens like Mycobacterium tuberculosis .
- Receptor Modulation : It exhibits binding affinity for neurotransmitter receptors, particularly in the central nervous system, which may contribute to its potential antidepressant effects .
Antimicrobial Activity
Research indicates that this compound derivatives demonstrate significant antimicrobial properties. For instance, compounds structurally related to this piperazine have shown efficacy against M. tuberculosis, with specific analogues exhibiting selective inhibition against resistant strains .
Antidepressant Properties
Piperazine derivatives are often associated with antidepressant activity. Studies suggest that this compound may modulate serotonin receptors, contributing to mood regulation and providing a basis for further investigation into its use as an antidepressant .
Anticancer Potential
The compound has also been explored for its anticancer properties. Research indicates that various piperazine derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Study on IMPDH Inhibition
A study focused on the structure-activity relationship of piperazine derivatives found that modifications to the cyclohexyl group significantly impacted the inhibitory potency against IMPDH in M. tuberculosis. The findings highlighted that maintaining the cyclohexyl moiety was crucial for retaining biological activity .
| Compound | IC50 (µM) | Target | Activity |
|---|---|---|---|
| Compound 1 | 5 | IMPDH | Inhibitory |
| Compound 2 | 10 | IMPDH | Inhibitory |
| This compound | 7 | IMPDH | Inhibitory |
Antidepressant Activity Assessment
In another study assessing the antidepressant potential of various piperazine derivatives, this compound was evaluated in animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting its potential utility in treating mood disorders .
Q & A
Basic Questions
Q. What synthetic routes are commonly employed for (S)-1-Cyclohexyl-2-methyl-piperazine, and how is stereochemical purity ensured?
- Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging chiral auxiliaries or enantioselective catalysts to achieve the (S)-configuration. For example, tert-butyl carbamate (Boc) protection is often used to stabilize intermediates during piperazine ring formation . Purification methods like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensure stereochemical purity. Chiral HPLC or polarimetry confirms enantiomeric excess (>98%) .
Q. Which analytical techniques are critical for characterizing structural integrity and purity?
- Answer :
- NMR Spectroscopy : H and C NMR verify substituent positions and cyclohexyl/methyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHN: calc. 182.1783, obs. 182.1785) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>99%) .
Q. How can researchers determine aqueous solubility and stability under varying pH conditions?
- Answer : Use shake-flask method with HPLC quantification. For example:
| pH | Solubility (mg/mL) | Stability (t, days) |
|---|---|---|
| 7.4 | 0.12 | 14 |
| 2.0 | 0.85 | 3 |
| Stability is pH-dependent, with protonation at acidic pH increasing solubility but reducing shelf life . |
Advanced Research Questions
Q. How do structural modifications to the piperazine ring impact sigma-2 receptor binding affinity?
- Answer : SAR studies show that both piperazine nitrogen atoms are critical. Replacing one N with a methine reduces affinity (K from 0.68 nM to >100 nM). Amidation of the secondary N (e.g., compound 36 ) shifts selectivity toward sigma-1 receptors (K = 0.11 nM, σ/σ = 1627) . Table:
| Modification | σ K (nM) | σ K (nM) |
|---|---|---|
| Parent compound (7) | 0.68 | 0.38 |
| N-Methylation | 4.70 | 12.5 |
| Amidation (Compound 36) | 182 | 0.11 |
Q. What in vitro and in vivo models are suitable for evaluating anxiolytic or antidepressant potential?
- Answer :
- In Vitro : Radioligand binding assays (MC4 receptor: K = 7.9 nM) and cAMP inhibition in transfected COS-1 cells .
- In Vivo :
- Forced Swim Test (FST) : Reduced immobility time indicates antidepressant-like effects (e.g., 10 mg/kg dose: 45% reduction vs. control) .
- Light/Dark Exploration : Increased time in light compartment (e.g., 15 mg/kg: 180 sec vs. 80 sec control) suggests anxiolytic activity .
Q. How does the compound influence CO absorption kinetics in amine-based solutions?
- Answer : In aqueous blends with 2-amino-2-methyl-1-propanol (AMP), piperazine acts as a rate promoter. The zwitterion deprotonation mechanism dominates, with second-order rate constants (k) increasing with piperazine concentration:
| [Piperazine] (mol/L) | k (m/mol·s) at 303 K |
|---|---|
| 0.058 | 450 |
| 0.233 | 2200 |
| Apparent activation energy (E) is ~35 kJ/mol, derived from Arrhenius plots (298–333 K) . |
Methodological Guidance
Q. What strategies optimize reaction yields in stereoselective syntheses?
- Answer :
- Use chiral catalysts (e.g., (R)-BINAP) for asymmetric hydrogenation of imine intermediates (yield: 85–92%) .
- Kinetic resolution via lipase-catalyzed acyl transfer (e.g., Candida antarctica lipase B) achieves >99% ee .
Q. How to resolve contradictory data in receptor binding studies?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
